molecular formula C9H16F3N3O B1479123 3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboximidamide CAS No. 2097999-94-3

3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboximidamide

Cat. No.: B1479123
CAS No.: 2097999-94-3
M. Wt: 239.24 g/mol
InChI Key: MBRQQSQCULYXAW-UHFFFAOYSA-N
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Description

3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboximidamide is a pyrrolidine-derived compound featuring a carboximidamide group at the 1-position, an ethoxymethyl substituent at position 3, and a trifluoromethyl group at position 4. The ethoxymethyl group (CH2-O-CH2CH3) contributes to solubility and metabolic stability, while the trifluoromethyl (CF3) group enhances lipophilicity and resistance to oxidative degradation .

Properties

IUPAC Name

3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3N3O/c1-2-16-5-6-3-15(8(13)14)4-7(6)9(10,11)12/h6-7H,2-5H2,1H3,(H3,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRQQSQCULYXAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC1C(F)(F)F)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboximidamide (CAS No. 2097999-94-3) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H16F3N3O
  • Molecular Weight : 239.24 g/mol
  • Appearance : Not specified
  • Melting Point : Not specified
  • Boiling Point : Not specified
  • Solubility : Not specified

Biological Activity

Research into the biological activity of this compound is limited but suggests potential applications in various therapeutic areas, particularly in neuroprotection and cancer treatment.

Neuroprotective Effects

A study on related compounds, such as N-(3-Ethoxy-phenyl)-4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide (EPPTB), indicated that pyrrolidine derivatives can influence neuroprotective pathways. Specifically, the activation of AKT signaling in hippocampal neurons was shown to afford protection against excitotoxic damage induced by kainic acid (KA). The presence of EPPTB was found to inhibit this neuroprotection, suggesting that similar compounds might have a role in modulating neuroprotective mechanisms through receptor interactions .

Anticancer Activity

While specific studies on this compound are scarce, pyrrolidine derivatives generally exhibit promising anticancer properties. For instance, compounds with trifluoromethyl groups have been noted for their ability to enhance the efficacy of chemotherapeutic agents by modifying their pharmacokinetics and bioavailability . The structural similarity to other known anticancer agents suggests that further investigation into this compound could yield beneficial insights.

Mechanistic Insights

Research has highlighted the importance of understanding the mechanism of action for compounds like this compound. Investigations into related compounds have shown that they may interact with trace amine-associated receptors (TAARs) and influence signaling pathways crucial for cell survival and proliferation .

Comparative Analysis

A comparative analysis of pyrrolidine derivatives indicates that modifications such as trifluoromethyl substitutions can significantly alter biological activity. The following table summarizes key findings from various studies on related compounds:

Compound NameBiological ActivityMechanism of ActionReference
EPPTBNeuroprotectionAKT/PKA signaling
3-Iodothyronamine (T1AM)NeuroprotectionTAAR1 activation
Various Pyrrolidine DerivativesAnticancer propertiesModulation of drug efficacy

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound is compared below with two structurally related molecules from the evidence:

Compound Name Molecular Formula Key Substituents/Features Biological Activity/Notes Reference
3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboximidamide (Target) C9H16F3N3O - Ethoxymethyl (position 3)
- Trifluoromethyl (position 4)
- Pyrrolidine-carboximidamide core
No direct activity data; inferred stability from substituents (e.g., CF3 enhances lipophilicity).
SLM6031434 (S-enantiomer) C25H28F3N5O2* - 1,2,4-Oxadiazol-5-yl
- Octyloxy group
- S-configuration at pyrrolidine
Potent SphK2 inhibitor; enantiomer-dependent activity (S > R). Used in blood S1P level modulation studies.
N-(N-(4-(Trifluoromethoxy)phenyl)carbamimidoyl)pyrrolidine-1-carboximidamide C13H16F3N5O - Trifluoromethoxy phenyl group
- Carbamimidoyl linkage
Structural analog; trifluoromethoxy group may reduce lipophilicity compared to CF3.

*Calculated based on SLM6031434’s structure in .

Key Observations:

Core Modifications: The target compound lacks the 1,2,4-oxadiazole ring present in SLM6031434, which is critical for SphK2 inhibition in the latter . Oxadiazoles are known for metabolic stability and π-π stacking in receptor binding.

Substituent Effects: The ethoxymethyl group in the target compound is shorter and less lipophilic than the octyloxy chain in SLM6031434, suggesting differences in bioavailability and tissue distribution.

Pharmacological Implications :

  • The absence of heterocycles (e.g., oxadiazole) in the target compound may limit its enzyme-targeting efficacy compared to SLM6031434.
  • The carboximidamide group common to all three compounds suggests a role in hydrogen bonding or receptor interaction, though its positioning and substituents dictate specificity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboximidamide
Reactant of Route 2
Reactant of Route 2
3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboximidamide

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